RO5166017

概要

説明

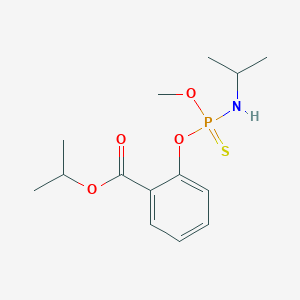

RO5166017は、Hoffmann-La Roche社によって開発された化合物です。 これは、トレースアミン関連受容体1(TAAR1)に対する強力かつ選択的なアゴニストとして作用し、他の標的では有意な活性はありません 。 この化合物は、他の標的からの干渉なしに、純粋にTAAR1媒介効果を研究することを可能にするため、TAAR1受容体の研究にとって重要です .

科学的研究の応用

RO5166017は、特に神経科学と薬理学の分野で、いくつかの科学研究における応用があります。

神経科学: これは、モノアミン神経伝達の調節におけるTAAR1の役割を研究するために使用されます。

薬理学: この化合物は、統合失調症やうつ病などの神経精神障害の治療におけるTAAR1アゴニストの潜在的な治療効果を調査するために使用されます.

内分泌学: This compoundは、グルコース依存性インスリン分泌を増加させることが示されており、糖尿病研究の潜在的な候補となっています.

作用機序

RO5166017は、トレースアミン関連受容体1(TAAR1)を選択的に活性化することでその効果を発揮します。 この活性化は、モノアミン神経伝達を調節し、ドーパミン作動性ニューロンとセロトニン作動性ニューロンの発火頻度を変化させます 。 この化合物の効果は、ドーパミン輸送体や他のモノアミン輸送体の調節を介して媒介されます .

類似の化合物との比較

This compoundは、TAAR1に対する高い選択性と効力で独特です。類似の化合物には次のようなものがあります。

メタンフェタミン: 既知のTAAR1アゴニストですが、他の標的でも有意な活性があります。

3-ヨードチロアミン: より幅広い薬理学的活性を持つ別のTAAR1アゴニストです。

RO5256390: 同等の選択性と効力を持つ類似のTAAR1アゴニスト.

これらの化合物は、選択性と薬理学的プロファイルが異なり、this compoundはTAAR1特異的効果の研究に貴重なツールとなっています .

生化学分析

Biochemical Properties

RO5166017 has shown high affinity and potent functional activity at mouse, rat, cynomolgus monkey, and human TAAR1 stably expressed in HEK293 cells . It interacts with TAAR1, a receptor that is known to modulate monoamine transmission in the brain . The interaction of this compound with TAAR1 has been found to be highly selective .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed . This suggests that this compound influences cell function by modulating the activity of these neurons. Furthermore, it has been found to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TAAR1 and modulating its activity . This interaction leads to changes in the activity of dopaminergic and serotonergic neurons, which are known to be involved in various neuropsychiatric disorders . The binding of this compound to TAAR1 also affects the desensitization rate and agonist potency at 5-HT1A receptors .

Temporal Effects in Laboratory Settings

Its effects on neuronal activity and behavior have been studied in various experimental setups .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including dopamine transporter knockout mice . It has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in these animals

Metabolic Pathways

Given its interaction with TAAR1, it is likely involved in pathways related to monoamine transmission .

Transport and Distribution

Given its interaction with TAAR1, it is likely to be distributed in regions where this receptor is expressed .

Subcellular Localization

Given its interaction with TAAR1, it is likely to be localized in regions of the cell where this receptor is present .

準備方法

合成経路と反応条件

RO5166017の合成には、オキサゾリン環の形成が含まれます。 重要なステップには、エチルフェニルアミノ化合物と適切な前駆体の反応によるオキサゾリン環の形成が含まれます 。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒を使用することが含まれ、溶媒の吸湿性のために超音波支援が必要になる場合があります .

工業生産方法

This compoundの工業生産方法は、パブリックドメインで広く文書化されていません。

化学反応の分析

反応の種類

RO5166017は、主にアミンおよびオキサゾリン化合物の特徴的な反応を起こします。これらには次のようなものがあります。

還元: 特にオキサゾリン環で還元反応が起こりえます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求電子剤が含まれます。 条件は、目的の反応によって異なりますが、一般的な条件には、DMSOなどの溶媒と制御された温度の使用が含まれます .

主要な生成物

This compoundを含む反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、酸化によりオキサゾリン環の酸化誘導体が生成される可能性があり、置換反応によりさまざまな置換アミン生成物が生成される可能性があります .

類似化合物との比較

RO5166017 is unique in its high selectivity and potency for TAAR1. Similar compounds include:

Methamphetamine: A known TAAR1 agonist but with significant activity at other targets.

3-Iodothyronamine: Another TAAR1 agonist with broader pharmacological activity.

RO5256390: A similar TAAR1 agonist with comparable selectivity and potency.

These compounds differ in their selectivity and pharmacological profiles, making this compound a valuable tool for studying TAAR1-specific effects .

特性

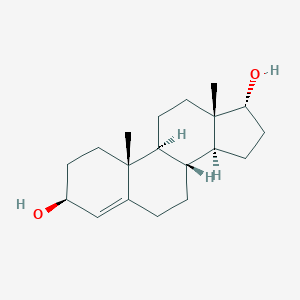

IUPAC Name |

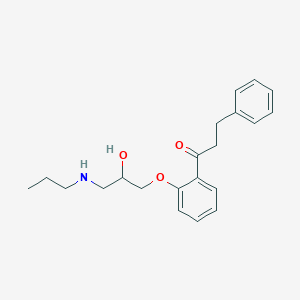

(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPONHQQJLWPUPH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030323 | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048346-74-2 | |

| Record name | RO-5166017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5166017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)